molecular formula C25H20N4O4S2 B11507458 2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11507458
M. Wt: 504.6 g/mol
InChI Key: BUPPLBRXWALTCE-UHFFFAOYSA-N
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Description

2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzothiadiazole moiety, a tetrahydroisoquinoline unit, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. The starting materials often include 5-methyl-2,1,3-benzothiadiazole and tetrahydroisoquinoline derivatives. The synthesis may involve sulfonylation reactions, followed by coupling reactions to introduce the isoindole dione moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of structural features, including the benzothiadiazole, tetrahydroisoquinoline, and isoindole dione moieties. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C25H20N4O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

2-[[2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C25H20N4O4S2/c1-15-10-11-20-22(27-34-26-20)23(15)35(32,33)29-13-12-16-6-2-3-7-17(16)21(29)14-28-24(30)18-8-4-5-9-19(18)25(28)31/h2-11,21H,12-14H2,1H3

InChI Key

BUPPLBRXWALTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCC4=CC=CC=C4C3CN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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